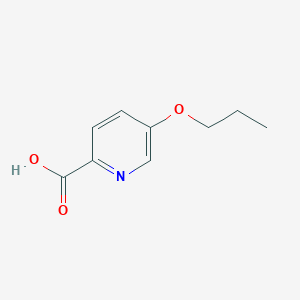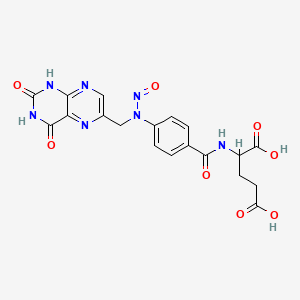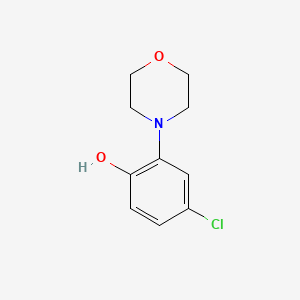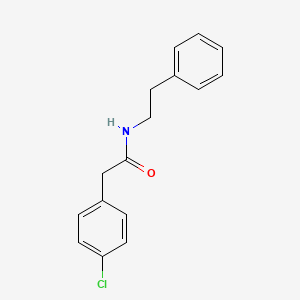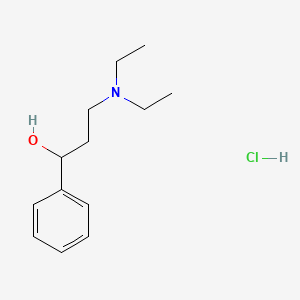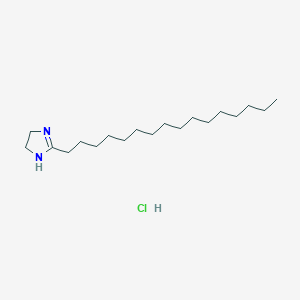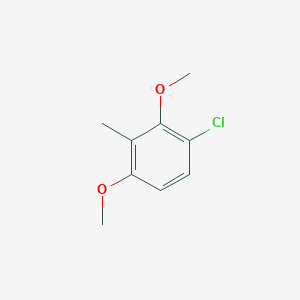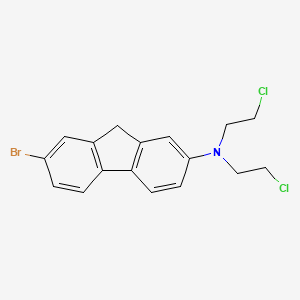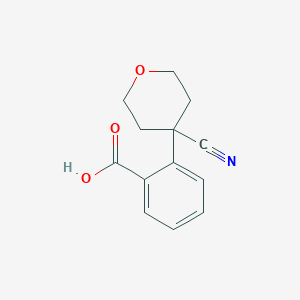
2-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps :
Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of Cyano Group: The cyano group is introduced at the 4-position of the tetrahydropyran ring using reagents such as cyanogen bromide or sodium cyanide.
Attachment of Benzoic Acid Moiety: The benzoic acid moiety is attached to the tetrahydropyran ring through a nucleophilic substitution reaction, often using benzoic acid derivatives and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid has several scientific research applications, including :
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with molecular targets and pathways . The cyano group and benzoic acid moiety play crucial roles in binding to specific enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanotetrahydropyran: Similar in structure but lacks the benzoic acid moiety.
Benzoic acid derivatives: Compounds with variations in the substituents on the benzoic acid ring.
Uniqueness
2-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid is unique due to the combination of the tetrahydropyran ring, cyano group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-(4-cyanooxan-4-yl)benzoic acid |
InChI |
InChI=1S/C13H13NO3/c14-9-13(5-7-17-8-6-13)11-4-2-1-3-10(11)12(15)16/h1-4H,5-8H2,(H,15,16) |
Clave InChI |
BEGFSUHKMSYSJT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C#N)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



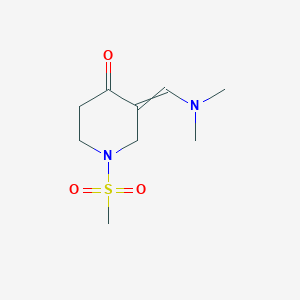
![4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13998088.png)
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
